

# Dazucorilant (CORT113176): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Dazucorilant |           |
| Cat. No.:            | B8726431     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dazucorilant**, also known as CORT113176, is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). Elevated levels of cortisol, the endogenous ligand for the GR, are implicated in the pathophysiology of several neurological disorders, contributing to neuroinflammation and neuronal damage. **Dazucorilant** is designed to competitively antagonize the GR, thereby mitigating the detrimental effects of excess cortisol signaling in the central nervous system. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of **Dazucorilant** in various animal models, offering a foundational resource for researchers in the field.

# Mechanism of Action: Glucocorticoid Receptor Modulation

**Dazucorilant** is a non-steroidal, selective GR modulator that binds with high affinity to the glucocorticoid receptor. In doing so, it competitively blocks the binding of cortisol, preventing the translocation of the cortisol-GR complex to the nucleus and the subsequent transcription of GR-responsive genes. This antagonism is particularly relevant in pathological conditions



characterized by hypercortisolism, where it is hypothesized to reduce neuroinflammation and protect against neuronal cell death.



Click to download full resolution via product page

**Caption: Dazucorilant**'s mechanism of action as a competitive GR antagonist.



# **Pharmacokinetics in Animal Models**

Detailed quantitative pharmacokinetic data for **Dazucorilant** in animal models remains limited in publicly available literature. The majority of published studies focus on pharmacodynamic outcomes. However, some key information has been reported.

#### General Characteristics:

 Brain Penetration: Studies have confirmed that **Dazucorilant** crosses the blood-brain barrier in rats. However, specific brain-to-plasma concentration ratios are not yet publicly detailed.

While specific Cmax, Tmax, AUC, and bioavailability data from animal studies are not available in the reviewed literature, the consistent pharmacodynamic effects observed with daily administration suggest that therapeutically relevant concentrations are achieved and maintained in the central nervous system. Further research is needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of **Dazucorilant** in preclinical species.

# **Pharmacodynamics in Animal Models**

The pharmacodynamic effects of **Dazucorilant** have been investigated in several animal models of neurodegenerative diseases.

# Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The Wobbler mouse is a well-established model for sporadic ALS, exhibiting progressive motor neuron degeneration and neuroinflammation.

#### Key Findings:

- Improved Motor Function: Chronic daily administration of **Dazucorilant** (30 mg/kg) has been shown to improve motor performance in Wobbler mice.
- Reduced Neuroinflammation: Treatment with **Dazucorilant** leads to a reduction in markers
  of neuroinflammation in the spinal cord of Wobbler mice.



 Neuroprotection: Dazucorilant has been observed to decrease motor neuron degeneration in this model.

# Transgenic Mouse Models of Alzheimer's Disease (J20 and 5xFAD)

The J20 and 5xFAD mouse models are characterized by the overexpression of human amyloid precursor protein, leading to the formation of amyloid-β plaques and cognitive deficits.

#### **Key Findings:**

- Reduced Amyloid and Tau Pathology: **Dazucorilant** treatment has been associated with a reduction in both amyloid plaque burden and tau hyperphosphorylation in these models.
- Decreased Neuroinflammation: A reduction in glial activation, a hallmark of neuroinflammation in Alzheimer's disease, has been observed following **Dazucorilant** administration.
- Improved Cognitive Function: Studies have reported that **Dazucorilant** can ameliorate cognitive deficits in these Alzheimer's disease models.

# **Summary of Preclinical Pharmacodynamic Data**



| Animal Model                  | Disease Modeled                        | Dose(s) Studied              | Key<br>Pharmacodynamic<br>Effects                                                                                           |
|-------------------------------|----------------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Wobbler Mouse                 | Amyotrophic Lateral<br>Sclerosis (ALS) | 30 mg/kg/day                 | - Improved motor performance- Reduced neuroinflammation- Decreased motor neuron degeneration                                |
| J20 and 5xFAD Mice            | Alzheimer's Disease                    | Not specified in all sources | - Reduced amyloid plaque burden- Decreased tau hyperphosphorylation- Reduced neuroinflammation- Improved cognitive function |
| Rat Model of Preterm<br>Birth | Hypoxia-induced stress                 | Not specified in all sources | - Attenuated hypoxia-<br>induced insulin<br>resistance                                                                      |
| R6/2 Mouse                    | Huntington's Disease                   | Not specified in all sources | - Delayed progression of motor deficits                                                                                     |

# **Experimental Protocols**

Detailed experimental protocols are often found within the full-text publications of the cited studies. The following provides a generalized overview of the methodologies employed.

### **Dazucorilant Administration in Wobbler Mice**





Click to download full resolution via product page

**Caption:** Generalized experimental workflow for **Dazucorilant** studies in Wobbler mice.

- Animals: Wobbler mice and age-matched wild-type controls are typically used.
- Drug Formulation and Administration: Dazucorilant is dissolved in a suitable vehicle (e.g., vegetable oil) and administered daily via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.
- Behavioral Assessment: Motor function is often assessed using tests such as the rotarod, which measures balance and coordination.
- Tissue Analysis: At the conclusion of the study, spinal cord tissue is collected for histological and molecular analysis. This includes immunohistochemistry to quantify markers of neuroinflammation (e.g., microgliosis and astrogliosis) and to assess motor neuron survival.



# Dazucorilant Administration in Alzheimer's Disease Mouse Models

- Animals: Transgenic mouse models such as J20 and 5xFAD are utilized.
- Drug Administration: The route and duration of administration can vary between studies, but daily treatment is common.
- Cognitive Assessment: Cognitive function is evaluated using behavioral paradigms such as the Morris water maze or object recognition tests.
- Pathological Analysis: Brain tissue is analyzed for amyloid plaque load (e.g., via immunohistochemistry with anti-amyloid-β antibodies) and levels of hyperphosphorylated tau. Markers of neuroinflammation are also assessed.

# Conclusion

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated that **Dazucorilant** effectively modulates the glucocorticoid receptor, leading to reduced neuroinflammation, neuroprotection, and improved functional outcomes. While the publicly available quantitative pharmacokinetic data in these models is currently limited, the consistent pharmacodynamic effects suggest that **Dazucorilant** achieves and maintains therapeutic concentrations in the central nervous system. The promising preclinical profile of **Dazucorilant** has provided a strong rationale for its ongoing clinical development for the treatment of ALS and other neurological disorders. Further publication of detailed preclinical ADME and pharmacokinetic-pharmacodynamic modeling studies will be invaluable to the research community.

 To cite this document: BenchChem. [Dazucorilant (CORT113176): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8726431#pharmacokinetics-and-pharmacodynamics-of-dazucorilant-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com